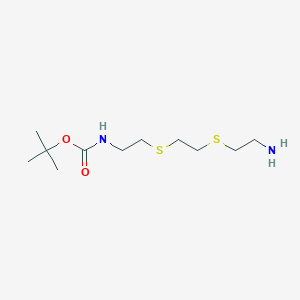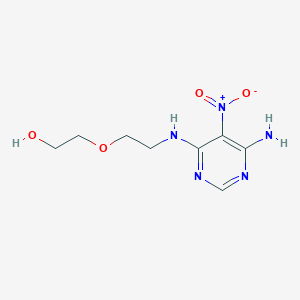
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate.
Synthesis Analysis
The synthesis of related compounds involves the alkylation of phenolic precursors followed by selective reduction of functional groups. For instance, ethyl-2-(4-aminophenoxy)acetate was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate and subsequent reduction, which did not require complex reaction conditions . Similarly, other compounds such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate were synthesized through condensation and reduction reactions . These methods could potentially be adapted for the synthesis of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of related compounds, such as ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, which crystallized in the monoclinic space group . The molecular packing was influenced by non-covalent interactions such as H…H, H…C, and O…H interactions . These studies provide a foundation for understanding the molecular structure of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, which could also be characterized by similar techniques.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For example, 2-(chloromethoxy)ethyl acetate reacts with alcohols in the presence of silver carbonate to produce different esters . Oxidative coupling reactions have been used to synthesize indolylglycine derivatives from ethyl 2-(disubstituted amino)acetates . These reactions highlight the potential reactivity of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate in forming new chemical bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as NMR, FT-IR, FT-Raman, and computational studies . The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to electronic transitions within the molecule . These analytical methods could be employed to determine the properties of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, such as solubility, stability, and electronic properties.
Relevant Case Studies
While no direct case studies on Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate were provided, the synthesis and characterization of similar compounds have led to potential applications in pharmacology and materials science. For instance, some compounds exhibited diuretic activities and antitumor activity , suggesting that Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate could also be evaluated for such biological activities. Additionally, the study of fluorescence properties in related compounds indicates that Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate might possess interesting optical properties for further exploration.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- A study by Xue et al. (2008) describes the synthesis of a novel compound that includes a moiety similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate. The compound was characterized using various methods, including X-ray diffraction, suggesting its potential in materials science and crystallography applications (Xue et al., 2008).
Chemical Properties and Reactions
- Research by Kusakiewicz-Dawid et al. (2007) on the synthesis and properties of N-acetylated derivatives of related compounds provides insights into the chemical behavior and potential applications in pharmaceutical and chemical industries (Kusakiewicz-Dawid et al., 2007).
Potential Applications in Material Science
- Moloudi et al. (2018) explored the synthesis of derivatives related to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, suggesting its applicability in developing new materials and compounds in material science (Moloudi et al., 2018).
Spectroscopic and Structural Studies
- Şahin et al. (2014) conducted spectroscopic and structural studies on compounds similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate. These studies are crucial for understanding the molecular structure and properties, which can be significant in various scientific applications (Şahin et al., 2014).
Applications in Herbicides and Plant Growth
- Pernak et al. (2013) investigated the use of compounds containing the (2,4-dichlorophenoxy)acetate anion, similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, as herbicides and plant growth regulators. This suggests potential agricultural applications of these compounds (Pernak et al., 2013).
Polymerization and Biomedical Applications
- Vergaelen et al. (2020) discussed the polymerization of related compounds in ethyl acetate, highlighting the significance in biomedical applications, particularly due to their high water-solubility and well-controlled polymerization (Vergaelen et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-8(13)6(11)3-7(9)12/h3-4H,2,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNWPYYVWQGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)


